Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]-
Description
Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- (hereafter referred to as Compound 1), is a heterocyclic organic compound featuring a benzamide core conjugated with a 1,2,4-triazole ring substituted at the 3-position with a 4-pyridinyl group. This structural architecture confers unique physicochemical and biological properties. It was first identified in the methanol extract of Chenopodium album Pers. roots through GC-MS analysis (Rf = 0.157 on TLC plates) and has demonstrated significant antibacterial and antioxidant activities . The compound’s bioactivity is hypothesized to arise from synergistic interactions with co-occurring phytochemicals like pyruvic acid and methyloacetone .
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-13(11-4-2-1-3-5-11)17-14-16-12(18-19-14)10-6-8-15-9-7-10/h1-9H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBCWWGOQNMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multiple steps, including esterification, cyanation, cyclization, and aminolysis reactions . The process begins with the esterification of a suitable benzoic acid derivative, followed by cyanation to introduce the nitrile group. Cyclization of the nitrile intermediate with hydrazine leads to the formation of the triazole ring. Finally, aminolysis with an appropriate amine yields the target benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that benzamide derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- are effective against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
2. Antifungal Properties
The compound has also been investigated for antifungal activity. A study demonstrated that derivatives of benzamide with triazole moieties showed promising results against Candida albicans. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis .
3. Anti-inflammatory Effects
Benzamide derivatives have been evaluated for their anti-inflammatory properties. Research indicated that these compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Agricultural Applications
1. Fungicides
The triazole ring present in the compound is known for its fungicidal activity. Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- has been evaluated as a potential agricultural fungicide. Field trials have shown effectiveness against several plant pathogens, including Fusarium and Botrytis species .
2. Herbicides
Research has explored the herbicidal properties of benzamide derivatives. A synthesized analog demonstrated selective toxicity against specific weed species while exhibiting low toxicity to crops, making it a candidate for development as an environmentally friendly herbicide .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
AB4 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide)
- Structural Features : Shares a benzamide backbone but substitutes the 4-pyridinyl group with a thiazole-sulfanyl-triazole moiety.
- Activity : Exhibits antibacterial potency with a Tanimoto similarity score of 0.500 to Compound 1, suggesting overlapping pharmacophores .
- Key Difference : The thiazole ring in AB4 may enhance membrane permeability compared to the pyridinyl group in Compound 1, but this modification reduces antioxidant efficacy due to lower electron-donating capacity .
N-(3,5-Dimethylphenyl)-2-[[5-(4-Ethylphenyl)-1H-1,2,4-Triazol-3-yl]sulfanyl] Acetamide (CK37)
- Structural Features : Replaces the benzamide core with an acetamide group and introduces an ethylphenyl substituent on the triazole ring.
- Activity : Demonstrates selective inhibition of choline kinase-α (IC50 = 12 µM), highlighting the triazole ring’s role in enzyme binding .
- Key Difference : The absence of a pyridinyl group diminishes antibacterial activity but enhances specificity for kinase targets compared to Compound 1 .
Triazole-Pyridine Derivatives in Enzyme Inhibition
Topiroxostat (4-[5-(4-Pyridinyl)-1H-1,2,4-Triazol-3-yl]-2-Pyridinecarbonitrile)
- Structural Features : Shares the 5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl moiety but replaces benzamide with a pyridinecarbonitrile group.
- Activity : A potent xanthine oxidase inhibitor (IC50 = 3.2 nM), approved for hyperuricemia treatment. The nitrile group enhances covalent binding to the enzyme’s molybdenum center .
- Key Difference : While both compounds share a triazole-pyridine scaffold, the nitrile in topiroxostat confers irreversible inhibition, unlike the reversible binding observed in Compound 1 .
Sulfonamide-Triazole Hybrids
4-Substituted N-(5-Amino-1H-1,2,4-Triazol-3-yl)Pyridine-3-Sulfonamides
- Structural Features : Integrates a sulfonamide linker between pyridine and triazole rings, unlike the direct benzamide linkage in Compound 1.
- Activity : Exhibits anti-yeast activity (MIC = 8–32 µg/mL) due to sulfonamide-enhanced solubility and hydrogen bonding .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synergistic Effects : Compound 1’s antibacterial activity is amplified by pyruvic acid and methyloacetone, which likely disrupt bacterial membrane integrity, enhancing Compound 1’s penetration .
- Antioxidant Mechanism: The pyridinyl-triazole moiety in Compound 1 donates electrons to neutralize DPPH radicals, a property less pronounced in sulfonamide or thiazole analogues .
- Structural Flexibility : Derivatives with bulkier substituents (e.g., ethylphenyl in CK37) exhibit target specificity, whereas smaller groups (e.g., pyridinyl in Compound 1) favor broad-spectrum activity .
Biological Activity
Benzamide derivatives, particularly those containing the 1,2,4-triazole moiety, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- (also referred to as 4-Chloro-N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide ) has been studied for its potential therapeutic applications. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- is with a molecular weight of approximately 265.28 g/mol. The compound features a benzamide core attached to a pyridinyl-substituted triazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C14H11N5O |
| Molecular Weight | 265.28 g/mol |
| InChI | InChI=1S/C14H11N5O/c20... |
| InChIKey | BAQBCWWGOQNMJV-UHFFFAOYSA-N |
Antitumor Activity
Several studies have highlighted the antitumor potential of benzamide derivatives. For instance, compounds similar to Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- have shown significant inhibition of various cancer cell lines. A notable study reported that certain derivatives exhibited moderate to high potency against RET kinase activity in cancer therapy contexts .
Case Study: RET Kinase Inhibition
- Compound Tested: 4-Chloro-N-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamide
- Activity: Strong inhibition of RET kinase activity was observed.
- Mechanism: The compound inhibited cell proliferation driven by both wildtype and mutant RET .
Antifungal and Herbicidal Activity
The 1,2,4-triazole ring is associated with various biological activities including antifungal and herbicidal effects. Research indicates that triazoles can disrupt fungal cell membrane integrity and inhibit biosynthetic pathways essential for fungal growth .
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | , |
| Antifungal | Disruption of fungal cell membranes | |
| Herbicidal | Inhibition of plant growth through metabolic disruption |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at the pyridine and triazole positions can significantly influence their potency and selectivity against specific targets.
Key Findings:
- Pyridine Substitution: Variations in the pyridine ring can enhance binding affinity to target proteins.
- Triazole Modifications: Alterations in the triazole structure have been linked to improved biological activity against specific cancer types.
Synthesis Methods
The synthesis of Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions: Between substituted amines and appropriate acid chlorides.
- Cyclization Reactions: To form the triazole ring from hydrazine derivatives and carbonyl compounds.
Q & A
Q. Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Acylation | Benzoyl chloride, DCM, RT | Forms amide bond |
| Salt Formation | HCl (gas or aqueous) | Stabilizes product |
How can structural characterization be methodologically validated for this compound?
Basic Question
Use X-ray crystallography (single-crystal diffraction) to resolve the triazole-pyridine-benzamide framework. Pair with NMR (¹H/¹³C) to confirm proton environments and substituent positions. For crystallographic refinement, SHELX programs (e.g., SHELXL) are standard for resolving hydrogen-bonding networks and anisotropic displacement parameters .
Advanced Question What challenges arise in refining twinned or low-resolution crystals? Methodological Answer : Employ twin-law detection in SHELXL and use high-resolution data (≤1.0 Å). For ambiguous H-bonding, combine DFT calculations (e.g., Gaussian) with crystallographic data to validate electron density maps .
What biological activities are associated with this compound, and how are they tested?
Basic Question
Preliminary screens focus on antifungal (e.g., Candida albicans MIC assays) and anticancer (cell viability via MTT/PI staining) activities. Protocols:
- Antifungal : Broth microdilution (CLSI M27) .
- Anticancer : Dose-response curves (IC₅₀) on HeLa or MCF-7 cells .
Advanced Question How to resolve contradictions in bioactivity data across studies? Methodological Answer :
- Standardize assay conditions (e.g., cell passage number, serum concentration).
- Use orthogonal assays (e.g., ATP luminescence + flow cytometry) to confirm cytotoxicity .
What computational methods support structure-activity relationship (SAR) studies?
Advanced Question
Molecular docking (AutoDock Vina, Schrödinger) identifies interactions with targets like fungal CYP51 or human kinases. Pair with MD simulations (NAMD/GROMACS) to assess binding stability. For SAR, systematically modify:
- Pyridine substituents (e.g., CF₃ vs. OMe).
- Triazole N-substituents (aminoethyl vs. propanamide) .
Q. Example SAR Table
| Derivative | Substituent | IC₅₀ (μM) C. albicans |
|---|---|---|
| Parent | 4-pyridinyl | 12.5 |
| CF₃ analog | 3-CF₃-pyridinyl | 5.8 |
| OMe analog | 4-OMe-pyridinyl | 18.3 |
How can green chemistry principles be applied to optimize synthesis?
Advanced Question
Replace traditional solvents with natural catalysts (e.g., blackberry extract) or use microwave-assisted synthesis (100–120°C, 10–15 min) to reduce reaction time and improve yields. Validate purity via HPLC-UV (≥95% area) .
What analytical techniques are critical for purity assessment?
Basic Question
- HPLC : C18 column, acetonitrile/water gradient.
- Mass Spectrometry : ESI-MS for molecular ion confirmation.
- Elemental Analysis : ≤0.4% deviation for C/H/N .
Advanced Question How to address discrepancies in elemental analysis vs. LC-MS? Methodological Answer : Cross-validate with high-resolution MS (HRMS) and NMR integration ratios. Trace moisture or residual solvents (TGA) may skew elemental data .
How does this compound compare to structurally related triazole-benzamides?
Basic Question
| Compound | Substituent | Key Activity |
|---|---|---|
| Target | 4-pyridinyl | Antifungal (CYP51 inhibition) |
| Analog A | 3-pyridinyl | Reduced solubility |
| Analog B | Aminoethyl linker | Enhanced kinase inhibition |
Advanced Question What role does the pyridine position (3- vs. 4-) play in target selectivity? Answer : 4-Pyridinyl improves π-stacking with CYP51’s heme pocket, while 3-substituents sterically hinder binding .
What strategies validate target engagement in mechanistic studies?
Advanced Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes.
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
